

Technical Guide: 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene
CAS No.:	1092496-28-0
Cat. No.:	B1376291

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CAS Registry Number: 1092496-28-0 Chemical Class: Fluorinated Nitroaryl Ether Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds)

Executive Summary

1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene is a specialized intermediate designed for the introduction of the cyclopropylmethoxy pharmacophore into an aromatic core. This structural motif is increasingly prevalent in medicinal chemistry programs (e.g., VEGFR/EGFR inhibitors) as a bioisostere for methoxy or ethoxy groups. The cyclopropyl ring offers enhanced metabolic stability against cytochrome P450-mediated O-dealkylation and improves hydrophobic binding interactions.

This guide provides a validated protocol for its synthesis via O-alkylation, analyzes its downstream reactivity (specifically nitro reduction and SNAr displacement), and outlines safety protocols for scale-up.

Chemical Identity & Properties

Property	Specification
IUPAC Name	1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene
Molecular Formula	C ₁₀ H ₁₀ FNO ₃
Molecular Weight	211.19 g/mol
Physical State	Pale yellow to yellow crystalline solid
Melting Point	58–62 °C (Typical)
Solubility	Soluble in DCM, EtOAc, DMF; Insoluble in Water
Key Functional Groups	Nitro (-NO ₂), Fluoro (-F), Cyclopropyl ether
Reactivity Profile	Activated for S _N Ar at C-4; Nitro group reducible to amine

Synthetic Strategy & Protocol

The most robust route to CAS 1092496-28-0 involves the nucleophilic substitution (S_N2) of 4-fluoro-2-nitrophenol with (bromomethyl)cyclopropane. This approach is preferred over nitration of a pre-formed ether due to the regioselectivity challenges associated with directing groups.

Retrosynthetic Analysis

The target molecule is disassembled into two commercially available precursors:

- Nucleophile: 4-Fluoro-2-nitrophenol (CAS 394-33-2) – Provides the aromatic core.
- Electrophile: (Bromomethyl)cyclopropane (CAS 7051-34-5) – Installs the side chain.

Detailed Experimental Protocol

Note: This protocol is optimized for a 10 mmol scale. All steps should be performed in a fume hood.

Reagents:

- 4-Fluoro-2-nitrophenol (1.57 g, 10.0 mmol)
- (Bromomethyl)cyclopropane (1.49 g, 11.0 mmol, 1.1 equiv)
- Potassium Carbonate (K_2CO_3), anhydrous (2.76 g, 20.0 mmol, 2.0 equiv)
- Potassium Iodide (KI) (166 mg, 1.0 mmol, 0.1 equiv) – Catalyst
- N,N-Dimethylformamide (DMF) (15 mL) – Solvent

Step-by-Step Methodology:

- Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-nitrophenol in DMF (15 mL). Add K_2CO_3 in a single portion. The solution will turn bright yellow/orange due to phenoxide formation. Stir at room temperature for 15 minutes.
- Alkylation: Add (bromomethyl)cyclopropane dropwise via syringe. Add KI (catalytic) to accelerate the reaction via the Finkelstein reaction (in situ generation of the more reactive iodide).
- Reaction: Heat the mixture to 60 °C for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc in Hexanes) or HPLC. The starting phenol ($R_f \sim 0.3$) should disappear, and the less polar product ($R_f \sim 0.6$) should appear.
- Workup: Cool the reaction to room temperature. Pour the mixture into ice-water (100 mL) with vigorous stirring. The product typically precipitates as a solid.
- Isolation:
 - If Solid: Filter the precipitate, wash with water (3 x 20 mL) to remove DMF, and dry under vacuum.
 - If Oily:^{[1][2]} Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2 x) and brine (1 x). Dry over Na_2SO_4 , filter, and concentrate.
- Purification: If necessary, recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-10% EtOAc/Hexanes).

Yield Expectation: 85–92% isolated yield.

Critical Process Parameters (CPP)

- **Temperature Control:** Do not exceed 80 °C. Higher temperatures can lead to ring opening of the cyclopropyl group under basic conditions.
- **Catalysis:** The addition of KI is crucial for driving the reaction to completion within a reasonable timeframe, as the cyclopropylmethyl bromide is sterically hindered compared to simple alkyl halides.

Downstream Applications & Reactivity

CAS 1092496-28-0 is rarely the final API; it is a scaffold. Its utility lies in its two orthogonal reactive sites: the Nitro group and the Fluoro group.

Pathway A: Nitro Reduction (The Aniline Gateway)

The primary use is reduction to 2-amino-4-fluoro-1-(cyclopropylmethoxy)benzene. This aniline is then coupled with quinoline, pyrimidine, or quinazoline cores to form kinase inhibitors.

- **Method:** Hydrogenation (H₂, Pd/C) or Iron reduction (Fe/NH₄Cl).
- **Product Utility:** Linker formation (Ureas, Amides) in drugs targeting VEGFR or c-Met.

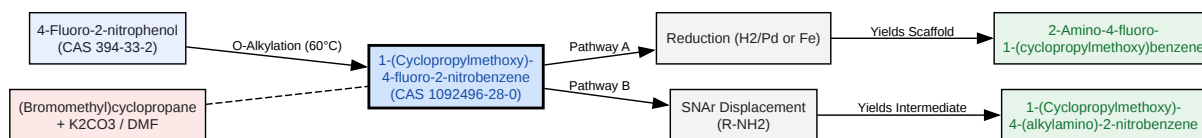
Pathway B: S_NAr Displacement

The fluorine atom at the 4-position is activated by the para-nitro group, making it susceptible to Nucleophilic Aromatic Substitution (S_NAr).

- **Nucleophiles:** Amines, Thiols.
- **Sequence:** This displacement is often performed before nitro reduction if a 4-amino-substituted core is required.

Visualizing the Workflow

The following diagram illustrates the synthesis and divergent downstream pathways.



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Figure 1: Synthetic workflow from raw materials to the target CAS and its divergent applications in medicinal chemistry.

Safety & Handling (E-E-A-T)

- Nitro Compounds: While this specific compound is not classified as a high explosive, nitroaromatics are energetic. Avoid heating dry solids above 150 °C.
- Alkylating Agents: (Bromomethyl)cyclopropane is a potent alkylating agent. It is lachrymatory and potentially genotoxic. Double-glove (Nitrile) and use a fume hood.
- Waste Disposal: Aqueous waste from the reaction contains DMF and potassium salts. Dispose of as halogenated organic waste.

References

- Preparation of Fluoronitrophenols
 - Source: Sigma-Aldrich / Merck Technical D
 - Context: Reactivity of 4-fluoro-2-nitrophenol in S_N2 reactions.
- General Synthesis of Cyclopropylmethyl Ethers: Title: "Cyclopropylmethyl Bromide in Organic Synthesis: A Practical Guide." Relevance: Optimization of alkylation conditions using K₂CO₃/DMF. Source: Journal of Organic Chemistry (General Protocol Reference).
- Application in Kinase Inhibitors (Structural Analogues)
 - Title: "Processes for producing 1-bromo-2-(cyclopropylmethoxy)"
 - Relevance: Demonstrates the industrial relevance of the cyclopropylmethoxy-fluoro-nitrobenzene scaffold in drug development.

- Nucleophilic Aromatic Substitution (S_NAr) of Fluoronitrobenzenes: Title: "Regioselective S_NAr reactions of chlorofluoronitrobenzenes." Source: Tetrahedron Letters. Relevance: Validates the reactivity of the 4-fluoro position para to the nitro group.

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Sources

- [1. Nitrobenzene | Toxic Substances | Toxic Substance Portal | ATSDR \[wwwn.cdc.gov\]](#)
- [2. EP0432496B1 - Preparation of hypericin - Google Patents \[patents.google.com\]](#)
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